[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid
Description
[(4-Methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (CAS: 915924-02-6) is a heterocyclic carboxylic acid featuring a benzimidazole core substituted with a methyl group at the 4-position and a methoxyacetic acid moiety at the 2-position (Figure 1). This compound is commercially available with a purity of 95% and is classified as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry . The benzimidazole scaffold is renowned for its bioactivity, including roles in antiparasitic and antiviral agents, while the acetic acid side chain enhances solubility and facilitates conjugation reactions .
Figure 1: Structure of this compound.
Properties
IUPAC Name |
2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-3-2-4-8-11(7)13-9(12-8)5-16-6-10(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELKTODSTLXDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649167 | |
| Record name | [(4-Methyl-1H-benzimidazol-2-yl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-02-6 | |
| Record name | [(4-Methyl-1H-benzimidazol-2-yl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-methyl-1H-benzimidazole
- The benzimidazole core with a methyl substituent at the 4-position can be synthesized by condensation of o-phenylenediamine derivatives with appropriate carboxylic acids or aldehydes under acidic or reflux conditions.
- Literature shows that benzimidazole derivatives are commonly prepared by refluxing benzene-1,2-diamine with acid derivatives, such as chloroacetic acid, in acidic medium (e.g., 4 N HCl) for several hours (e.g., 3 hours at 100 °C) followed by neutralization and recrystallization to yield benzimidazole intermediates.
Alkylation with Chloroacetic Acid
- The key step involves the nucleophilic substitution reaction between the benzimidazole nitrogen (or the 2-position carbon) and chloroacetic acid or its derivatives.
- This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the benzimidazole and promote nucleophilic attack on chloroacetic acid.
- The reaction conditions often involve refluxing in ethanol or other polar solvents for 1 to 5 hours, followed by cooling, acidification with dilute acetic acid or hydrochloric acid, and crystallization of the product.
Representative Experimental Procedure
Industrial and Laboratory Scale Considerations
- Industrial synthesis adapts the above methods with optimizations for solvent choice, base selection, temperature control, and purification to maximize yield and purity.
- Suitable solvents include polar aprotic solvents, ethers, esters, nitriles, ketones, or mixtures with water to optimize solubility and reaction rates.
- Bases such as sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate are preferred for their mildness and effectiveness.
- Purification often involves recrystallization from methanol or ethanol and activated charcoal treatment to remove colored impurities.
Comparative Data Table of Preparation Parameters
Research Findings and Optimization Notes
- Use of sodium hydroxide in ethanol under reflux conditions provides efficient alkylation and good yields.
- Acidification post-reaction is critical to precipitate the product and improve purity.
- Avoidance of catalytic hydrogenation steps reduces catalyst poisoning issues, as alternative reducing agents (e.g., iron/acetic acid) can be employed in related benzimidazole syntheses.
- The choice of solvent and base can impact reaction kinetics and product isolation; polar aprotic solvents and mild bases are preferred to enhance reaction rate and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives, including [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid, exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their structural modifications, which enhance their interaction with microbial targets .
Antiviral Properties
Benzimidazole compounds are also being investigated for their antiviral activities. Research has indicated that certain benzimidazole derivatives can inhibit viral replication, making them candidates for antiviral drug development. The mechanisms often involve interference with viral enzymes or host cell pathways that viruses exploit for replication .
Cancer Treatment
The potential of benzimidazole derivatives in oncology is noteworthy. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For example, Bischof-5, a benzimidazole derivative, has shown nanomolar activity against CK1δ, a kinase implicated in cancer progression .
Biochemical Mechanisms
Understanding the biochemical interactions of this compound is crucial for elucidating its therapeutic potential. The compound's ability to bind to specific biological targets can modulate various signaling pathways:
- Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of kinases like CK1δ, which play critical roles in cell cycle regulation and apoptosis .
- Antioxidant Activity : Some studies suggest that benzimidazole derivatives may exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .
Structural Variations and Their Impacts
The efficacy of this compound can be influenced by structural modifications. Variations in substituents can lead to changes in solubility, bioavailability, and interaction with biological targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Enhances lipophilicity and membrane permeability |
| Methoxy group | Potentially increases binding affinity to target proteins |
| Acetic acid moiety | May influence solubility and pharmacokinetics |
Case Study 1: Antimicrobial Efficacy
A series of benzimidazole-triazole hybrids were synthesized and tested for antimicrobial activity. Among them, compounds with the benzimidazole core demonstrated up to 80% efficacy compared to standard antibiotics like Ciprofloxacin against E. coli and Staphylococcus aureus. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents .
Case Study 2: Cancer Cell Apoptosis
Research involving Bischof-5 analogs revealed significant apoptotic effects on various tumor cell lines. These compounds were effective at nanomolar concentrations, indicating a strong potential for therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Biological Activity
[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid is a compound belonging to the benzimidazole family, known for its diverse pharmacological properties. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₂O₃
- Molecular Weight : 247.27 g/mol
- CAS Number : 915924-02-6
The biological activity of this compound is primarily associated with its ability to interact with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in inflammatory pathways by reducing the synthesis of prostaglandin E2 (PGE2) .
- Cell Signaling Modulation : This compound influences cellular functions by modulating signaling pathways and gene expression, particularly those involved in inflammatory responses .
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives have shown promising results:
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Antibacterial |
| N8 | 1.43 | Antibacterial |
| N22 | 2.60 | Antibacterial |
| N23 | 2.65 | Antifungal |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, compounds derived from benzimidazole structures have shown antiproliferative effects against several cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard (5-FU) | 9.99 | HCT116 |
These findings indicate that certain derivatives may exhibit stronger activity than established chemotherapeutic agents .
Case Studies and Research Findings
A comprehensive review of benzimidazole derivatives has highlighted their multifaceted biological activities, including:
- Antimicrobial Studies : Various studies have confirmed that modifications in the benzimidazole structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific functional groups significantly influence the biological activity of these compounds, guiding further synthetic efforts to optimize their pharmacological profiles .
- In Vivo Studies : Animal models have demonstrated varying effects based on dosage and treatment duration, underscoring the importance of dosage optimization in therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Heterocycle Influence :
- The benzimidazole core in the target compound provides aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets . Pyridine (in ) and oxazole (in ) analogs exhibit reduced aromatic stability but improved solubility due to their heteroatoms.
- Thiophene derivatives (e.g., ) offer electron-rich systems, favoring charge-transfer interactions in materials science.
- Substituent Effects: The methyl group at C4 in the benzimidazole derivative may sterically hinder interactions compared to unsubstituted analogs. Methoxy groups in all compounds improve solubility, but their positioning (e.g., C6 in pyridine vs. C2 in benzimidazole) alters electronic distribution.
Molecular Weight and Applications :
- Lower molecular weight analogs (e.g., oxazole derivative ) are suited for small-molecule drug design, while heavier compounds (e.g., coumarin-naphthalene hybrid ) may serve as imaging agents or polymeric materials.
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid, and how are reaction conditions optimized? A: The compound can be synthesized via coupling reactions between a benzimidazole derivative and a methoxyacetic acid precursor. For example, analogous methods involve refluxing substituted benzoic acids (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) with amino acid esters in ethanol under acidic conditions, followed by catalytic hydrogenation to remove protecting groups . Optimization includes adjusting reaction time (e.g., 4–6 hours), solvent choice (e.g., absolute ethanol), and acid catalysis (e.g., glacial acetic acid) to improve yields .
Advanced Mechanistic Insights
Q: How do Brønsted acid sites influence the carbonylation of methoxy intermediates during synthesis? A: Brønsted acid sites in zeolites (e.g., Cu-MOR) facilitate methoxy group migration and carbonylation with CO, forming acyl intermediates critical for acetic acid derivatives. Preferential titration experiments show acetic acid production correlates with the density of acid sites in 8-membered ring pockets, as demonstrated in methane-to-acetic acid studies . Isotopic labeling (e.g., C-CO, O-H2O) combined with NMR/MS confirms methoxy localization on acid sites, essential for acyl formation .
Basic Structural Characterization
Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) resolves the benzimidazole and methoxyacetic acid moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (via SHELX software ) determines crystal packing. High-performance liquid chromatography (HPLC) assesses purity, particularly for intermediates like glycine benzyl ester derivatives .
Advanced Computational Modeling
Q: How can in silico methods predict the compound’s biological activity and selectivity? A: Density-functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP ) calculates electronic properties and binding affinities. Virtual screening of 1.2 million compounds identified benzimidazole derivatives as selective COX-2 inhibitors via docking scores, validated by in vivo anti-inflammatory assays (e.g., rat paw edema reduction) . Molecular dynamics simulations further assess interactions with target proteins like 5-HT3 receptors .
Biochemical Selectivity Profiling
Q: What experimental strategies determine the compound’s selectivity for enzyme targets like COX-2? A: Competitive binding assays using radiolabeled ligands (e.g., H-5-HT for serotonin receptors) quantify IC50 values. In vitro enzyme inhibition studies (e.g., COX-1 vs. COX-2 activity in human whole blood) and in vivo models (e.g., carrageenan-induced inflammation) validate selectivity. Histopathological analysis of tissue samples (e.g., stomach mucosa) confirms reduced adverse effects .
Advanced Synthetic Challenges
Q: What strategies address low yields in coupling reactions involving benzimidazole intermediates? A: Optimizing protecting groups (e.g., benzyl esters) and using coupling agents (e.g., DCC, EDC) enhances reactivity. Microwave-assisted synthesis reduces reaction time, while solid-phase peptide synthesis (SPPS) methods, as seen in lipopeptide studies, improve purity . Titration of Brønsted acid sites in zeolites also mitigates side reactions during methoxy activation .
Mechanistic Isotopic Studies
Q: How do isotopic labeling experiments elucidate reaction pathways for methoxyacetic acid derivatives? A: C-labeled CO tracks carbon incorporation into the acyl group, while O-labeled water identifies oxygen sources in intermediates. These studies, combined with operando UV-vis spectroscopy, reveal methoxy migration from copper sites to Brønsted acid pockets in zeolites, a key step in carbonylation .
Biological Activity Exploration
Q: What methodologies identify potential therapeutic applications of this compound? A: High-throughput screening (HTS) against kinase or protease libraries identifies lead candidates. Zebrafish models assess bioavailability, while flow cytometry evaluates apoptosis induction in cancer cells. For antiemetic potential, dual dopamine D2/serotonin 5-HT3 receptor antagonism is tested via radioligand displacement assays .
Crystallography and Packing Analysis
Q: How do hydrogen-bonding patterns influence the crystal structure of benzimidazole derivatives? A: Graph-set analysis (via SHELXL ) identifies recurring motifs like R2²(8) rings formed by N-H···O hydrogen bonds. These patterns, critical for stability, are compared to Etter’s rules for supramolecular synthons, aiding in polymorph prediction .
Toxicity and Safety Profiling
Q: What protocols ensure safe handling and assess cytotoxicity? A: Material Safety Data Sheets (MSDS) outline PPE requirements (e.g., gloves, fume hoods). MTT assays on human cell lines (e.g., HEK293) measure IC50 for cytotoxicity. Ames tests and micronucleus assays evaluate genotoxicity, while acute toxicity studies in rodents determine LD50 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
